REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18]([CH3:19])=[O:20].[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([N+:12]([O-:13])=[O:14])[c:8]([CH3:11])[cH:9][cH:10]1.[Pt:21]=[O:22]>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([NH2:12])[c:8]([CH3:11])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(C)(=O)=O)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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Cc1ccc(S(C)(=O)=O)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |